5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid 5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1038262-35-9
VCID: VC2781932
InChI: InChI=1S/C12H13N3O4/c1-4-6-7(11(17)18)5-13-9-8(6)10(16)15(3)12(19)14(9)2/h5H,4H2,1-3H3,(H,17,18)
SMILES: CCC1=C2C(=NC=C1C(=O)O)N(C(=O)N(C2=O)C)C
Molecular Formula: C12H13N3O4
Molecular Weight: 263.25 g/mol

5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

CAS No.: 1038262-35-9

Cat. No.: VC2781932

Molecular Formula: C12H13N3O4

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid - 1038262-35-9

Specification

CAS No. 1038262-35-9
Molecular Formula C12H13N3O4
Molecular Weight 263.25 g/mol
IUPAC Name 5-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C12H13N3O4/c1-4-6-7(11(17)18)5-13-9-8(6)10(16)15(3)12(19)14(9)2/h5H,4H2,1-3H3,(H,17,18)
Standard InChI Key LQJNQIJNCPMCEZ-UHFFFAOYSA-N
SMILES CCC1=C2C(=NC=C1C(=O)O)N(C(=O)N(C2=O)C)C
Canonical SMILES CCC1=C2C(=NC=C1C(=O)O)N(C(=O)N(C2=O)C)C

Introduction

Chemical Structure and Identification

5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This molecule contains fused pyridine and pyrimidine rings with specific functional groups attached at defined positions .

Identification Parameters

The compound has been thoroughly characterized through various chemical identification methods, with the following parameters established:

ParameterValue
CAS Number1038262-35-9
Molecular FormulaC₁₂H₁₃N₃O₄
Molecular Weight263.25 g/mol
SMILESCCC1=C2C(=NC=C1C(=O)O)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C12H13N3O4/c1-4-6-7(11(17)18)5-13-9-8(6)10(16)15(3)12(19)14(9)2/h5H,4H2,1-3H3,(H,17,18)
InChIKeyLQJNQIJNCPMCEZ-UHFFFAOYSA-N

These parameters provide unique identifiers that distinguish this compound from other related structures in chemical databases and literature .

Structural Features

The compound possesses several distinctive structural features:

  • A fused heterocyclic system consisting of a pyridine ring and a pyrimidine ring

  • An ethyl substituent at position 5

  • Methyl groups at positions 1 and 3

  • Carbonyl groups (dioxo) at positions 2 and 4

  • A carboxylic acid functional group at position 6

This specific arrangement of functional groups contributes to its chemical reactivity and biological properties.

Synthesis Methods

Laboratory Synthesis Approaches

The synthesis of 5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions utilizing appropriate precursors and cyclization methods.

One common synthetic route involves the following steps:

  • Preparation of appropriately substituted 6-aminouracils as starting materials

  • Cyclization reactions to form the pyrido[2,3-d]pyrimidine core

  • Introduction of the ethyl group at position 5

  • Functionalization to incorporate the carboxylic acid group at position 6

Specific reaction conditions often include:

  • Cyclization reactions conducted at elevated temperatures (typically 195-230°C)

  • Use of diphenyl ether as solvent for high-temperature reactions

  • Catalysts to facilitate specific transformations

  • Controlled oxidation conditions to generate the carboxylic acid functionality

Industrial Production Considerations

For larger-scale production, several optimizations are typically implemented:

  • Continuous flow reactors and automated systems to precisely control reaction parameters

  • Implementation of green chemistry principles, including solvent recycling and energy-efficient processes

  • Quality control measures to ensure high yield and purity of the final product

  • Safety protocols for handling potentially hazardous reagents during the multi-step synthesis

Chemical Properties and Reactivity

Physical Properties

The physical properties of 5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid are determined by its heterocyclic structure and functional groups:

PropertyCharacteristic
AppearanceCrystalline solid
SolubilityLimited water solubility; more soluble in organic solvents such as dichloromethane and acetonitrile
Acidic CharacterExhibits acidic properties due to the carboxylic acid functional group
StabilityGenerally stable under standard conditions but sensitive to strong oxidizing agents

These properties influence its handling requirements and applications in research settings .

Chemical Reactivity

The compound can participate in various chemical reactions due to its functional groups:

  • Carboxylic Acid Reactions:

    • Esterification with alcohols

    • Amide formation with amines

    • Decarboxylation under specific conditions

  • Heterocyclic System Reactions:

    • Electrophilic and nucleophilic substitutions

    • Modifications of the pyridine and pyrimidine rings

    • Potential for coordination with metal ions

  • Oxidation and Reduction:

    • Reduction of the carbonyl groups

    • Oxidative transformations of the ethyl side chain

Biological Activities and Applications

Relationship to Pyrido[2,3-d]pyrimidine Family

The pyrido[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry. Compounds with this core structure, including 5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid, have demonstrated various biological activities .

Enzyme Inhibition Properties

Research on structurally related pyrido[2,3-d]pyrimidines has identified several important enzyme targets:

  • Dihydrofolate Reductase (DHFR): Pyrido[2,3-d]pyrimidines have shown potential as DHFR inhibitors, affecting nucleotide synthesis crucial for DNA replication .

  • Eukaryotic Elongation Factor-2 Kinase (eEF-2K): Similar compounds have demonstrated inhibitory activity against eEF-2K, which has been reported to be upregulated in various malignant cells including breast cancer, malignant glioma, and leukemia cells .

  • Protein Kinases: Various members of this structural family have shown activity against different kinases, including:

    • P38 MAPK (mitogen-activated protein kinase)

    • PI3K/mTOR pathway components

    • Tyrosine kinases

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies of pyrido[2,3-d]pyrimidine derivatives have revealed important insights:

Structural ModificationObserved Effect on Activity
N-methylationEnhanced lipophilicity and cell penetration
Ethyl group at position 5Improved binding to specific enzyme targets
Carboxylic acid at position 6Critical for hydrogen bonding with target proteins
Modifications of the dioxo groupsAltered selectivity profiles

These findings provide valuable guidance for the development of more potent and selective compounds in this chemical class .

Research Applications

Medicinal Chemistry Applications

The potential applications of 5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid and related compounds in medicinal chemistry include:

  • Cancer Research: Studies have explored the anticancer properties of pyrido[2,3-d]pyrimidine derivatives through various mechanisms:

    • Inhibition of eEF-2K in breast cancer cells

    • Activity against kinases involved in cancer cell proliferation

    • Potential in combination therapy with established anticancer agents

  • Anti-inflammatory Research: Related compounds have demonstrated anti-inflammatory properties through inhibition of specific enzymes involved in inflammation pathways .

  • Antimicrobial Development: The pyrido[2,3-d]pyrimidine scaffold has shown promise in the development of antimicrobial agents targeting various bacterial strains .

Case Studies and Research Findings

A significant study on pyrido[2,3-d]pyrimidine-2,4-dione derivatives (compounds 6-16) evaluated their inhibitory activity against eEF-2K. The researchers found that:

  • Compounds 6 (IC₅₀ = 420 nM) and 9 (IC₅₀ = 930 nM) were identified as the most promising molecules in the series.

  • eEF-2K activity in MDA-MB-231 breast cancer cells was significantly reduced by compound 6, and to a lesser extent by compound 9.

  • The compounds retained their inhibitory properties even when eEF-2K activity was stimulated by 2-deoxy-D-glucose (2-DOG) treatment, suggesting they can inhibit AMPK-mediated activation of eEF-2K .

Another study explored the construction of dihydropyrido[2,3-d]pyrimidine scaffolds via aza-reactions using 6-aminouracils as stable cyclic vinylogous amides. This research demonstrated that:

  • Various reaction parameters, including catalyst selection, significantly influenced reaction outcomes.

  • The protocol was successfully extended to alkyl-substituted enals, yielding desired dihydropyrido[2,3-d]pyrimidines in good yields.

  • Aromatic substituents on the enals afforded the expected adducts in greater yields than their aliphatic counterparts .

Future Research Directions

The continued investigation of 5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid and related compounds offers several promising research avenues:

  • Structure Optimization: Further modifications of the basic scaffold to enhance potency and selectivity against specific biological targets.

  • Mechanism Elucidation: Detailed studies to understand the precise mechanisms of action, particularly in enzyme inhibition contexts.

  • Combination Therapy Approaches: Exploration of synergistic effects when used in combination with established therapeutic agents.

  • Delivery System Development: Research into novel delivery systems to improve bioavailability and targeted delivery of these compounds .

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